

Demethylsonchifolin (CAS No. 956384-55-7): A Technical Overview for Researchers

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Compound of Interest

Compound Name: Demethylsonchifolin

Cat. No.: B15593848

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For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on **Demethylsonchifolin**, a sesquiterpenoid natural product. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a framework for its potential investigation based on its chemical class and common mechanisms of related compounds. This includes a detailed overview of a key signaling pathway often modulated by sesquiterpenoids, the Nuclear Factor-kappa B (NF-κB) pathway, and a generalized experimental workflow for assessing its anti-inflammatory potential.

Core Compound Properties

Demethylsonchifolin is a sesquiterpenoid isolated from the plant *Smallanthus sonchifolius*.^[1] As a natural product, it represents a potential starting point for drug discovery efforts, particularly in the area of inflammation.

Property	Value	Source
CAS Number	956384-55-7	[2] [3] [4] [5]
Molecular Formula	C20H24O6	[4] [6]
Molecular Weight	360.40 g/mol	[4]
Chemical Class	Sesquiterpenoids	[1] [4]
Physical Form	Powder	[4]
Purity	Typically ≥95% (as determined by HPLC)	[4]
Storage	Recommended at -20°C	[2]

Potential Biological Activity and Mechanism of Action

While specific biological activity data for **Demethylsonchifolin** is not extensively documented, its classification as a sesquiterpenoid suggests a strong potential for anti-inflammatory properties. Many sesquiterpenoids are known to exert their effects by modulating key inflammatory signaling pathways. A primary target for such compounds is the NF-κB signaling cascade.

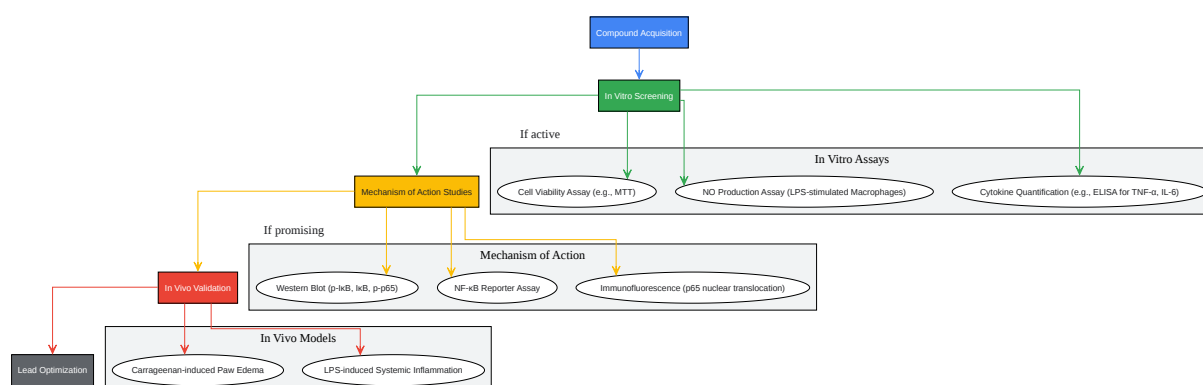
The NF-κB family of transcription factors plays a crucial role in regulating the expression of numerous genes involved in inflammation, immune responses, and cell survival.[\[4\]](#)[\[7\]](#) In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.

The diagram below illustrates the canonical NF-κB signaling pathway, a likely target for investigation for compounds like **Demethylsonchifolin**.

Canonical NF-κB Signaling Pathway.

Hypothetical Experimental Workflow for Investigating Anti-Inflammatory Activity

For a compound like **Demethylsonchifolin** with limited published data, a structured experimental approach is necessary to elucidate its biological effects. The following workflow outlines a potential strategy for screening and characterizing its anti-inflammatory properties.



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Proposed Experimental Workflow for **Demethylsonchifolin**.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key experiments in the proposed workflow. These should be optimized and adapted based on specific laboratory conditions and reagents.

Cell Viability Assay (MTT)

- **Cell Seeding:** Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of **Demethylsonchifolin** (e.g., 1, 5, 10, 25, 50 μM) for 24 hours. Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay

- **Cell Seeding and Treatment:** Seed RAW 264.7 cells as described above. Pre-treat cells with **Demethylsonchifolin** for 1 hour.
- **Inflammatory Stimulus:** Stimulate the cells with lipopolysaccharide (LPS; 1 $\mu\text{g/mL}$) for 24 hours.
- **Griess Reaction:** Collect the cell culture supernatant. Mix 100 μL of supernatant with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- **Absorbance Measurement:** Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

- Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Western Blot for NF- κ B Pathway Proteins

- Cell Lysis: After treatment with **Demethylsonchifolin** and/or LPS, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-I κ B α , I κ B α , p-p65, p65, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify the band intensities using image analysis software.

Conclusion

Demethylsonchifolin (CAS No. 956384-55-7) is a sesquiterpenoid natural product with potential for further investigation as an anti-inflammatory agent. While specific biological data for this compound is currently limited, its chemical classification suggests that it may modulate key inflammatory pathways such as the NF- κ B signaling cascade. The experimental workflow and protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the anti-inflammatory properties and mechanism of action of **Demethylsonchifolin** and similar natural products. Such studies are essential for the discovery and development of novel therapeutic agents from natural sources.

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